(+/-)-1-Chloro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene
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Overview
Description
(+/-)-1-Chloro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene is an organic compound featuring a benzene ring substituted with a chlorine atom and a cyclopropyl group bearing a trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-1-Chloro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to form cyclopropanes from alkenes . Another approach involves the use of diazomethane under photolysis conditions to generate methylene carbene, which then adds to alkenes to form cyclopropanes .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using robust and scalable methods such as the palladium-catalyzed cross-coupling of aryl bromides with cyclopropylmagnesium bromide . This method is advantageous due to its high yield and tolerance to various functional groups.
Chemical Reactions Analysis
Types of Reactions
(+/-)-1-Chloro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Ring-Opening Reactions: The cyclopropyl ring can be opened under certain conditions, leading to various products.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide or alkoxide ions can replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while ring-opening reactions can produce linear or branched aliphatic compounds .
Scientific Research Applications
(+/-)-1-Chloro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: Research into its pharmacological properties may reveal new therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (+/-)-1-Chloro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to increased biological activity . The cyclopropyl group may also contribute to the compound’s unique reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-(cyclopropyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-Chloro-3-(trans-2-(methyl)cyclopropyl)benzene: The methyl group is less electronegative than the trifluoromethyl group, affecting the compound’s reactivity and stability.
Uniqueness
(+/-)-1-Chloro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene is unique due to the presence of both a chlorine atom and a trifluoromethyl-substituted cyclopropyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-chloro-3-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3/c11-7-3-1-2-6(4-7)8-5-9(8)10(12,13)14/h1-4,8-9H,5H2/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLLSSUBYCLEBB-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(F)(F)F)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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